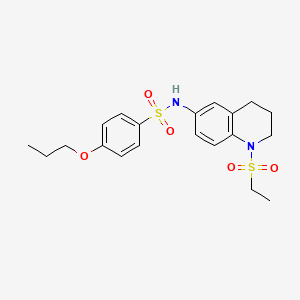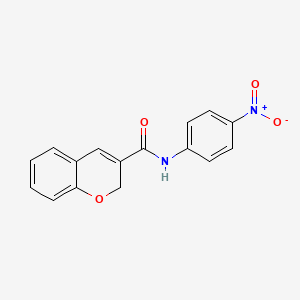![molecular formula C30H23N3O2 B2512987 N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine CAS No. 1993493-33-6](/img/structure/B2512987.png)
N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that includes several distinct functional groups, including a quinazolinone, a chromene, and a biphenyl . Quinazolinones are a class of nitrogen-containing heterocyclic compounds that are a core structural component in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazolinone portion of the molecule is a nitrogen-containing heterocyclic compound . The chromene portion is a 2H-chromene, a type of oxygen-containing heterocycle. The biphenyl portion consists of two connected phenyl rings.Scientific Research Applications
Synthetic Protocols and Pharmacological Importance
- Synthetic Approaches to Chromenones : 6H-Benzo[c]chromen-6-ones, similar in structure to part of the query compound, are significant due to their core structure in secondary metabolites with considerable pharmacological importance. Synthetic protocols for these compounds, including the Suzuki coupling reaction and reactions involving Michael acceptors with dicarbonyl compounds, have been reviewed, highlighting their relevance in creating biologically active molecules (Mazimba, 2016).
Antioxidant Applications
- Ethoxyquin and Analogues : The antioxidant ethoxyquin and its analogues, though not directly related, demonstrate the importance of chemical analogues in enhancing the stability and efficacy of compounds used in various applications, including food preservation (de Koning, 2002).
Anticancer and Antitubercular Activities
- Anticancer Drugs : Research on compounds with specific functionalities has shown significant tumor specificity and reduced keratinocyte toxicity, suggesting the potential for the development of new anticancer drugs (Sugita et al., 2017).
- Antitubercular Activity : The modification of isoniazid structure and derivatives has been explored for anti-tubercular activity, indicating how specific molecular modifications can lead to significant therapeutic potentials (Asif, 2014).
OLED Applications
- BODIPY-based Materials : The development of BODIPY-based materials for OLED applications illustrates the versatility of certain molecular frameworks in electronic and light-emitting applications, potentially relevant to parts of the queried compound (Squeo & Pasini, 2020).
properties
IUPAC Name |
3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-N-(4-phenylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O2/c1-34-25-15-16-28-23(17-25)18-26(29-31-19-22-9-5-6-10-27(22)33-29)30(35-28)32-24-13-11-21(12-14-24)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQMKWNPKOYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C5=NCC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2512905.png)
![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)

![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
![6-Amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)


![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)


